Cas no 82222-74-0 (4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide)

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide structure
82222-74-0 structure
Product Name:4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
CAS No:82222-74-0
MF:C10H12ClNO2S
MW:245.725780487061
MDL:MFCD07366283
CID:987576
PubChem ID:87557969
Update Time:2025-11-01

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
    • 4-(4-chlorophenyl)-1,4-thiazinane 1,1-dioxide
    • 4-(1,1-Dioxothiomorpholino)phenyl Chloride
    • AC-13753
    • AKOS015961421
    • SCHEMBL12551114
    • T71362
    • FT-0641852
    • 82222-74-0
    • AMY20749
    • CS-0213149
    • DTXSID50513296
    • 4-(4-Chlorophenyl)thiomorpholine-1,1-dioxide
    • 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione
    • MFCD07366283
    • trans-4-Hydroxy-D-proline?hydrochloride
    • 4-(4-chlorophenyl)-1-thiomorpholine-1,1-dione
    • C1935
    • A916974
    • 4-(4-chlorophenyl)-1lambda-thiomorpholine-1,1-dione
    • 4-(4-CHLOROPHENYL)-1??-THIOMORPHOLINE-1,1-DIONE
    • DB-056584
    • MDL: MFCD07366283
    • Inchi: 1S/C10H12ClNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2
    • InChI Key: IQIXFXLKPNFQGQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1CCS(CC1)(=O)=O

Computed Properties

  • Exact Mass: 245.02800
  • Monoisotopic Mass: 245.0277275g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 155.0 to 159.0 deg-C
  • PSA: 45.76000
  • LogP: 2.72060
  • Solubility: Not determined

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide Pricemore >>

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Additional information on 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide

Comprehensive Overview of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide (CAS No. 82222-74-0): Properties, Applications, and Industry Insights

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide (CAS 82222-74-0), a sulfur-containing heterocyclic compound, has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The thiomorpholine dioxide core, combined with the 4-chlorophenyl substituent, imparts distinct physicochemical properties that make it valuable for diverse applications. This compound belongs to the class of sulfone derivatives, which are increasingly studied for their bioactivity and synthetic versatility.

Recent trends in drug discovery highlight the growing demand for sulfur-based scaffolds like thiomorpholine 1,1-dioxides, as they exhibit improved metabolic stability compared to their non-oxidized counterparts. Researchers frequently search for "CAS 82222-74-0 solubility" or "4-(4-chlorophenyl)thiomorpholine synthesis," reflecting the compound's relevance in medicinal chemistry workflows. The electron-withdrawing nature of the sulfone group enhances hydrogen bonding capacity, a feature exploited in kinase inhibitor design and catalytic applications.

From a materials science perspective, the crystalline form of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide (CAS 82222-74-0) demonstrates interesting thermal stability, with decomposition temperatures exceeding 200°C based on differential scanning calorimetry (DSC) data. This property aligns with industry inquiries about "high-temperature stable sulfones" for polymeric additives or electronic materials. The compound's lipophilicity (LogP ≈ 2.1) also makes it a candidate for membrane permeability studies in formulation development.

Environmental considerations have spurred investigations into the biodegradation pathways of chlorinated sulfones, with 82222-74-0 serving as a model compound. Analytical methods like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) are commonly employed to track its environmental fate, addressing search queries such as "detection methods for thiomorpholine dioxides." Regulatory databases show this compound falls outside REACH SVHC (Substances of Very High Concern) listings, though proper laboratory handling protocols remain essential.

The synthetic versatility of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide is evidenced by its role as a building block for N-heterocyclic compounds. Patent literature reveals its incorporation into antiviral agents and nonlinear optical materials, responding to market needs for "multifunctional sulfone intermediates." Recent green chemistry approaches have optimized its production using catalytic oxidation of corresponding thiomorpholine precursors, reducing heavy metal reagent usage.

Spectroscopic characterization of CAS 82222-74-0 reveals distinctive signals: 1H NMR shows aromatic protons at 7.4-7.6 ppm (AA'BB' pattern) and aliphatic protons between 3.2-4.1 ppm, while 13C NMR displays the sulfone carbonyl carbon at ~55 ppm. These spectral features aid in quality control, addressing frequent searches for "NMR data of chlorophenyl sulfones." The compound's UV-Vis spectrum exhibits λmax at 265 nm (ε = 12,500 M-1cm-1), useful for analytical method development.

In computational chemistry, 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide serves as a test case for modeling sulfone-protein interactions, with particular interest in its conformational flexibility and dipole moment (~4.5 D). Such studies inform searches for "molecular docking with sulfone pharmacophores." The compound's crystal structure (space group P21/c) reveals intermolecular C-H···O hydrogen bonds that influence its solid-state properties.

Industrial scale-up considerations for 82222-74-0 focus on continuous flow chemistry approaches, with particular attention to exothermic oxidation steps. Process chemists frequently investigate "safe sulfone synthesis protocols" and "thiomorpholine dioxide purification," reflecting practical challenges. The compound's hygroscopicity (water content ≤0.5% by Karl Fischer titration) dictates packaging requirements for commercial samples.

Emerging applications in catalysis utilize 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide as a ligand precursor for transition metal complexes, particularly in asymmetric hydrogenation reactions. This aligns with research trends toward "chiral sulfone ligands" in organometallic chemistry. The compound's redox stability makes it suitable for electrochemical studies, with cyclic voltammetry showing irreversible oxidation at +1.3V vs SCE.

Quality control specifications for CAS 82222-74-0 typically require ≥98% purity by HPLC area normalization, with limits on related substances (≤1.0%) and residual solvents (≤500 ppm). These parameters address pharmaceutical industry concerns about "sulfone impurity profiling." Storage recommendations (2-8°C under inert atmosphere) reflect the compound's long-term stability requirements for research use.

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